molecular formula C10H14N4O5 B14067506 N-(2-(2-Aminoethoxy)ethyl)-2,4-dinitroaniline

N-(2-(2-Aminoethoxy)ethyl)-2,4-dinitroaniline

Cat. No.: B14067506
M. Wt: 270.24 g/mol
InChI Key: SIIFPGYOPNAFLX-UHFFFAOYSA-N
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Description

N-(2-(2-Aminoethoxy)ethyl)-2,4-dinitroaniline is an organic compound with a complex structure that includes both amino and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-Aminoethoxy)ethyl)-2,4-dinitroaniline typically involves multiple steps. One common method starts with the reaction of 2,4-dinitrochlorobenzene with 2-(2-aminoethoxy)ethanol under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to ensure complete reaction .

Industrial Production Methods

For industrial-scale production, the process is optimized to increase yield and reduce costs. This often involves the use of continuous flow reactors and automated systems to control reaction parameters precisely. The purification of the final product is typically achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-Aminoethoxy)ethyl)-2,4-dinitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(2-(2-Aminoethoxy)ethyl)-2,4-dinitroaniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-(2-(2-Aminoethoxy)ethyl)-2,4-dinitroaniline exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved often include signal transduction mechanisms that regulate cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets .

Biological Activity

N-(2-(2-Aminoethoxy)ethyl)-2,4-dinitroaniline (commonly referred to as 2,4-DNAE) is a compound of interest due to its potential biological activities and implications in toxicology and pharmacology. This article explores its biological activity, focusing on mutagenicity, cytotoxicity, and genotoxicity, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by the following structure:

  • Chemical Formula : C10H13N3O4
  • Molecular Weight : 241.23 g/mol

The compound contains two nitro groups attached to an aniline moiety, which is known to influence its biological properties significantly.

1. Mutagenicity

Research indicates that derivatives of dinitroanilines exhibit mutagenic properties. Specifically, studies have shown that 2-amino derivatives can cause DNA damage in bacterial systems. For instance, in the Ames test using Salmonella typhimurium, compounds similar to 2,4-DNAE were found to be mutagenic under certain conditions, particularly when metabolic activation was present .

  • Key Findings :
    • Mutagenic activity was observed in various strains of S. typhimurium (e.g., TA98 and TA100).
    • The mutagenicity was linked to the reduction of nitro groups to amino groups, generating reactive oxidative species that damage DNA .

2. Cytotoxicity

Cytotoxic effects have been documented for compounds related to 2,4-DNAE. In vitro studies have demonstrated varying degrees of cytotoxicity against different cancer cell lines. For example, a study on related compounds showed significant cytotoxicity against breast cancer cell lines (MDA-MB-231) with IC50 values indicating potent activity .

  • Cytotoxicity Data :
CompoundCell LineIC50 (µM)Mechanism of Action
2-Amino-1,4-naphthoquinoneMDA-MB-2310.4Topoisomerase II inhibition
5e (related derivative)HT-290.5Induction of apoptosis

3. Genotoxicity

The genotoxic potential of this compound has been assessed through various assays. While some studies suggest a lack of significant genotoxic effects in mammalian cells (e.g., Chinese hamster ovary cells), there is evidence of genotoxicity in bacterial models .

  • Genotoxicity Findings :
    • Positive results in bacterial assays indicate that the compound can induce mutations.
    • In vivo studies remain limited but suggest potential risks associated with exposure.

Case Studies

Several case studies highlight the biological activity of related compounds:

  • Study on Urinary Metabolites : A study investigating the urinary metabolites of workers exposed to TNT revealed that metabolites like 2-ADNT showed mutagenic properties in bacterial models. This suggests that exposure to dinitroanilines can lead to significant biological effects due to metabolic activation .
  • Cytotoxic Evaluation : Another study synthesized various dinitroaniline derivatives and evaluated their cytotoxic effects on cancer cell lines. The findings indicated that certain modifications could enhance cytotoxic activity while minimizing toxicity to normal cells .

Properties

Molecular Formula

C10H14N4O5

Molecular Weight

270.24 g/mol

IUPAC Name

N-[2-(2-aminoethoxy)ethyl]-2,4-dinitroaniline

InChI

InChI=1S/C10H14N4O5/c11-3-5-19-6-4-12-9-2-1-8(13(15)16)7-10(9)14(17)18/h1-2,7,12H,3-6,11H2

InChI Key

SIIFPGYOPNAFLX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCOCCN

Origin of Product

United States

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